molecular formula C10H10BrClOS B14060256 1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one

Cat. No.: B14060256
M. Wt: 293.61 g/mol
InChI Key: ZJUHBXZVKZGPGT-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one typically involves multiple stepsFor example, the radical benzylic bromination of 4-bromo-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the mercapto and chloropropanone functionalities.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. For instance, the use of 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in dichloromethane (CH₂Cl₂) can achieve high yields of brominated intermediates .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-mercaptophenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Addition Reactions: The chloropropanone moiety can undergo addition reactions with nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: :

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-sulfanylphenyl]-1-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3

InChI Key

ZJUHBXZVKZGPGT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)CBr)S)Cl

Origin of Product

United States

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